molecular formula C10H10N2 B8494659 5-(prop-1-en-2-yl)-1H-indazole

5-(prop-1-en-2-yl)-1H-indazole

Cat. No. B8494659
M. Wt: 158.20 g/mol
InChI Key: WLJAWTGDWNIVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

A mixture of prop-1-en-2-ylboronic acid (1.2 g), 5-bromo-1H-indazole (1.0 g, 5.1 mmol), Pd(dba)2 (0.04 g, 0.07 mmol), X-phos (0.04 g, 0.08 mmol) and Cs2CO3 (3.0 g, 9.2 mmol) in a mixture of 30 mL of DMF and 5 mL of water was stirred at 130° C. under nitrogen for 8 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography (200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:5, v/v) to give a 2:3 mixture 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g). The crude mixture was used into the next step without further purification. LCMS: (M+H)+=159; 1H NMR (300 MHz, DMSO): δ 8.08 (s, 1H), 7.81-7.80 (m, 1H), 7.62 (dd, 1H, J1=8.7 Hz, J2=1.5 Hz), 7.53-7.46 (m, 1H), 5.40-5.39 (m, 1H), 5.12-5.11 (m, 1H), 2.24 (s, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2](B(O)O)[CH3:3].Br[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[CH2:1]=[C:2]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2)[CH3:3].[NH:13]1[C:14]2[C:10](=[CH:9][CH:8]=[CH:16][CH:15]=2)[CH:11]=[N:12]1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C=C(C)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Cs2CO3
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.04 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.04 g
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. under nitrogen for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (200-300 mesh
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and petroleum ether (1:5

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=C(C)C=1C=C2C=NNC2=CC1
Name
Type
product
Smiles
N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 298.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658646B2

Procedure details

A mixture of prop-1-en-2-ylboronic acid (1.2 g), 5-bromo-1H-indazole (1.0 g, 5.1 mmol), Pd(dba)2 (0.04 g, 0.07 mmol), X-phos (0.04 g, 0.08 mmol) and Cs2CO3 (3.0 g, 9.2 mmol) in a mixture of 30 mL of DMF and 5 mL of water was stirred at 130° C. under nitrogen for 8 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography (200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:5, v/v) to give a 2:3 mixture 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g). The crude mixture was used into the next step without further purification. LCMS: (M+H)+=159; 1H NMR (300 MHz, DMSO): δ 8.08 (s, 1H), 7.81-7.80 (m, 1H), 7.62 (dd, 1H, J1=8.7 Hz, J2=1.5 Hz), 7.53-7.46 (m, 1H), 5.40-5.39 (m, 1H), 5.12-5.11 (m, 1H), 2.24 (s, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2](B(O)O)[CH3:3].Br[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[CH2:1]=[C:2]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][N:12]=[CH:11]2)[CH3:3].[NH:13]1[C:14]2[C:10](=[CH:9][CH:8]=[CH:16][CH:15]=2)[CH:11]=[N:12]1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C=C(C)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Cs2CO3
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.04 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.04 g
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. under nitrogen for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (200-300 mesh
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and petroleum ether (1:5

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C=C(C)C=1C=C2C=NNC2=CC1
Name
Type
product
Smiles
N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 298.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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